(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNWDHFZWYPIJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid are known to be used as comonomers for polymers synthesized from 3,4-ethylenedioxythiophene (edot) or edot derivatives. These polymers are designed to introduce controlled amounts of hydrophilicity into the resulting copolymers.
Mode of Action
It can be inferred from the related compound, 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, that it may interact with its targets by introducing hydrophilic properties into the resulting copolymers. This can enhance the interaction of these polymers with living tissues.
Biochemical Pathways
Dioxins and dioxin-like compounds, which include a group of structurally related chemicals of dibenzofurans and dibenzo-p-dioxins, are known to be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways.
Pharmacokinetics
It is known that dioxins and dioxin-like compounds are generally persistent in the environment, resistant towards metabolism, hydrophobic and lipophilic, and hence bioaccumulate in the fatty tissues of animals and humans.
Result of Action
It can be inferred from the related compound, 2,3-dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, that it may result in copolymers with increased bioactivity.
Action Environment
The action of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can be influenced by various environmental factors. For instance, the related compound, 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid, forms a crystalline solid at room temperature. Its thermal stability and the morphology of its crystals can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. Additionally, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of various metabolites. These metabolites can have different effects on cellular function, depending on their concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. For instance, high doses of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid have been associated with toxic effects, such as liver damage and disruption of normal hormone signaling pathways. These effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The metabolic pathways of this compound can lead to the formation of various metabolites, which can further participate in different biochemical processes. The effects on metabolic flux and metabolite levels depend on the concentration and activity of the enzymes involved.
Transport and Distribution
The transport and distribution of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can bind to various proteins, influencing its localization and accumulation. The distribution of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid within tissues can affect its overall biological effects.
Subcellular Localization
The subcellular localization of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of ®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid can also affect its interactions with other biomolecules and its overall biological activity.
Biological Activity
(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid, with the CAS number 31140-40-6, is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₇ClO₄
- Molecular Weight : 202.60 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its effects on cellular signaling pathways.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through the inhibition of specific kinases involved in tumor growth and proliferation. For instance, studies have shown that modifications to related compounds can enhance their ability to degrade proteins associated with cancer progression.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various cellular pathways:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
- Modulation of Lipid Signaling : It may influence pathways involving eicosanoids, which are critical in inflammation and cancer development .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can significantly inhibit the proliferation of cancer cell lines. For example, a related compound showed over 90% inhibition at concentrations around 100 nM in mouse splenocytes .
- Animal Models : Animal studies have provided insights into the pharmacokinetics and therapeutic potential of this compound. Research has indicated that it may reduce tumor size and improve survival rates in models of ovarian cancer .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₇ClO₄
- Molecular Weight : 202.60 g/mol
- IUPAC Name : (R)-6-chloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
The compound features a benzodioxine structure that contributes to its biological activity and chemical reactivity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Studies have shown that derivatives of this compound exhibit anticonvulsant properties. For instance, research indicated that related compounds demonstrated significant anticonvulsant activity in animal models, suggesting that this compound could serve as a lead structure for developing new antiepileptic drugs .
Chemical Synthesis
This compound acts as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to be modified to create derivatives with enhanced biological activities. For example, the synthesis of sulfamide derivatives from this compound has been explored, leading to compounds with improved efficacy against neurological disorders .
Biological Research
The compound is utilized in biological assays to explore its interaction with various biological targets. Its derivatives have been tested for their ability to inhibit specific enzymes or receptors involved in disease processes. The research indicates that modifications to the dioxine ring can significantly affect the biological activity of the resulting compounds .
Case Study 1: Anticonvulsant Activity
A study published in PMC highlighted the synthesis of several derivatives based on this compound. The results demonstrated that certain modifications led to compounds with increased potency against seizures in rodent models. The study emphasized the need for further exploration of structure-activity relationships (SAR) to optimize these compounds for clinical use .
Case Study 2: Synthesis of Sulfamide Derivatives
In another investigation, researchers synthesized sulfamide derivatives from this compound. These derivatives were evaluated for their anticonvulsant properties and showed promising results in reducing seizure frequency in animal models. This case study illustrates the compound's versatility as a precursor for developing new therapeutic agents .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following table summarizes key structural analogs, their similarity scores (calculated via molecular fingerprinting), and distinguishing features:
Key Differences in Physicochemical Properties
- Chirality Effects: The (R)-enantiomer of the target compound may exhibit distinct crystallization behavior compared to its (S)-counterpart. Studies on analogous systems (e.g., EDOT-MA monomers) reveal that enantiopure forms ((S)-EDOT-MA) crystallize more readily than racemic mixtures, suggesting similar trends for the (R)-chlorinated derivative .
- Substituent Position: Moving the carboxylic acid group from position 2 (target compound) to 5 or 6 (CAS 4442-53-9, 4442-54-0) reduces structural similarity (scores 0.59–0.61) and alters electronic properties.
- Functional Group Modifications : Replacing the carboxylic acid with an ester (e.g., CAS 261767-10-6) increases lipophilicity (logP ~2.5 vs. ~1.8 for carboxylic acids) but reduces stability under acidic or basic conditions .
Thermal and Crystallization Behavior
Differential Scanning Calorimetry (DSC) data for the non-chlorinated analog 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOT-acid) shows a melting point of ~210°C, with crystallization exotherms indicating polymorphic transitions . The chloro-substituted target compound likely exhibits a higher melting point due to enhanced intermolecular interactions (e.g., halogen bonding), though experimental confirmation is needed.
Preparation Methods
Synthesis of Methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate
- Starting materials : Substituted catechol (e.g., 6-chlorocatechol) or 2-hydroxyacetophenone derivatives.
- Method A (Catechol route) :
- Catechol is reacted with methyl 2,3-dibromopropanoate in the presence of dry potassium carbonate in acetone under reflux for 18 hours.
- The reaction mixture is filtered, extracted, dried, and purified by silica gel chromatography to afford methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate in high yield (~92%).
- Method B (2-Hydroxyacetophenone route) :
- Substituted 2-hydroxyacetophenone is reacted with epichlorohydrin and KOH in ethanol-water mixture under reflux.
- The intermediate epoxide undergoes ring closure and oxidation steps involving m-chloroperbenzoic acid (m-CPBA) and potassium permanganate to yield the ester intermediate.
- Purification is done by chromatography and recrystallization.
Conversion to Carboxylic Acid and Amide Derivatives
- The methyl ester group is hydrolyzed under basic conditions using lithium hydroxide or sodium hydroxide in methanol or aqueous solution.
- Acidification of the reaction mixture yields the free carboxylic acid.
- For further derivatization, the acid can be converted into acid chlorides using thionyl chloride, followed by amide formation using amines under mild conditions.
Enantioselective Synthesis of the (R)-Enantiomer
Rhodium-Catalyzed Asymmetric Hydrogenation
- A highly effective method for obtaining chiral 2-substituted 2,3-dihydrobenzodioxane derivatives, including the (R)-6-chloro derivative, is Rh-catalyzed asymmetric hydrogenation of the corresponding unsaturated precursors.
- The reaction is conducted in anhydrous solvents such as dichloromethane or ethanol under hydrogen pressure with a chiral Rh catalyst.
- Enantiomeric excess (ee) values are determined by chiral HPLC, often exceeding 90%.
- Optical rotation measurements confirm the absolute configuration as (R).
Chiral Epoxide Opening
- Alternatively, chiral glycidyl tosylates (both (2S) and (2R) enantiomers) can be used to alkylate methyl esters of 2,3-dihydroxybenzoic acid to obtain diastereomeric esters.
- Subsequent hydrolysis and amide formation yield chiral amides, which can be converted to the target acid.
- This method allows control over stereochemistry at the 2-position.
Representative Reaction Scheme and Data Table
Analytical and Characterization Techniques
- NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and purity of intermediates and final products.
- Chiral HPLC : Used to determine enantiomeric excess and confirm stereochemical purity.
- Optical Rotation : Measurement of [α]_D values to assign absolute configuration by comparison with literature.
- Mass Spectrometry : High-resolution MS confirms molecular weight and formula.
- Melting Point : Used for purity assessment of crystalline solids.
Research Findings and Optimization Notes
- The choice of solvent in the asymmetric hydrogenation step significantly affects enantioselectivity and yield; dichloromethane and ethanol are preferred solvents.
- The use of chiral Rh catalysts developed by Xumu Zhang and colleagues has been demonstrated to deliver high enantioselectivity for 2-substituted benzo[b]dioxane derivatives, including halogenated analogs.
- The multi-step synthesis allows modular introduction of diverse substituents, including the 6-chloro group, without compromising stereocontrol.
- The hydrolysis and acid chloride formation steps proceed smoothly under standard conditions, enabling facile conversion to carboxylic acid and amide derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid, and how can purity be maximized?
- Methodology : The compound can be synthesized via activation of the carboxylic acid group using oxalyl chloride or thionyl chloride. For example, dissolving the parent acid in dry dichloromethane (DCM) with oxalyl chloride (2 equiv) and catalytic DMF yields the acyl chloride intermediate after 4 hours at 20°C . Subsequent steps (e.g., hydrolysis or coupling) require strict anhydrous conditions. Purity (>97%) is achieved via vacuum distillation and recrystallization in toluene .
- Key Data :
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Oxalyl chloride | Dry DCM | 20 | 4 | >90 | >97 |
| Thionyl chloride | Toluene | 70–80 | 4 | 85–90 | 95 |
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodology : Use NMR (¹H/¹³C) to confirm stereochemistry and substitution patterns, particularly the (R)-configuration at the chiral center. LC-MS (e.g., [M+H]+ = 215.1) provides rapid purity assessment . IR spectroscopy verifies carboxylic acid or acyl chloride functional groups.
Q. What safety protocols are critical when handling this compound?
- Guidelines : Follow hazard codes H290 (corrosive) and H373 (long-term toxicity). Use PPE (gloves, goggles), store at 0–6°C in airtight containers, and neutralize waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity or selectivity?
- Methodology : Compare analogs like (R)-6-Bromo derivatives or nitro-functionalized versions . For example, introducing a nitro group at position 7 (via electrophilic substitution) increases binding affinity to kinase targets by 3-fold . Use SAR tables to map substituent effects:
| Derivative | Substitution | IC50 (nM) | Selectivity Ratio (vs. CDK9) |
|---|---|---|---|
| 6-Chloro (parent) | Cl | 120 | 1.0 |
| 6-Bromo | Br | 95 | 0.8 |
| 7-Nitro | NO2 | 40 | 0.5 |
Q. What computational models predict the environmental toxicity of chlorinated benzodioxine derivatives?
- Methodology : Use QSAR models to correlate logP values with bioaccumulation potential. Evidence from chlorinated dibenzodioxins shows that Cl substitution increases persistence in lipid-rich tissues, with half-lives >7 years in mammals . Molecular docking studies (e.g., with aryl hydrocarbon receptors) explain endocrine disruption mechanisms .
Q. How can functionalization of the carboxylic acid group improve solubility or pharmacokinetics?
- Methodology : Convert the acid to esters (e.g., propynyl ester) via coupling with propargyl bromide in DMF/K2CO3. This increases logD by 1.5 units, enhancing blood-brain barrier penetration . Hydrolysis studies (pH 7.4 buffer, 37°C) show ester stability >24 hours .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
